molecular formula C19H25N5O B2834534 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2309551-09-3

3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2834534
CAS No.: 2309551-09-3
M. Wt: 339.443
InChI Key: RSBPDOSXHSNJOB-UHFFFAOYSA-N
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Description

1. Compound Identification 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a synthetic heterocyclic compound supplied for research purposes. It is provided with the CAS Number 2309551-09-3 and has a molecular formula of C 19 H 25 N 5 O and a molecular weight of 339.4 g/mol . The structure features a tetrahydrocinnoline group linked via an ether bridge to a piperidine ring, which is substituted with a 3-methylpyrazine moiety . 2. Research Applications and Value This compound is of significant interest in medicinal chemistry and drug discovery research. Published patent literature identifies this specific molecule and related analogs as nitrogen-containing heterocyclic compounds with potential medicinal use . Its primary researched application is as a CXCR4 antagonist . The C-X-C chemokine receptor type 4 (CXCR4) is a key therapeutic target, and its antagonists are investigated for the treatment of Human Immunodeficiency Virus (HIV) infection , as well as a variety of other conditions including autoimmune diseases, inflammatory diseases, and cancer . Researchers value this compound for developing novel therapeutic agents that block the CXCR4 receptor pathway. 3. Usage and Handling This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. The product should be stored in a cool, dark place under an inert atmosphere.

Properties

IUPAC Name

3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-19(21-9-8-20-14)24-10-6-15(7-11-24)13-25-18-12-16-4-2-3-5-17(16)22-23-18/h8-9,12,15H,2-7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPDOSXHSNJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocinnoline core linked to a piperidine moiety substituted with a 3-methylpyrazine group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neuroprotective Effects :
    • A study on pyrazolol derivatives demonstrated significant neuroprotective properties against oxidative stress-induced cell injury in neuronal cell lines. The compounds showed antioxidant activities and reduced infarct sizes in animal models of ischemic stroke .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant capabilities. Compounds with similar structures have shown effectiveness in scavenging free radicals and protecting against cellular damage .
  • Receptor Binding :
    • The piperidine and pyrazine moieties may facilitate binding to various receptors, including those involved in the central nervous system (CNS) pathways. This could lead to effects such as analgesia or anxiolysis .

The exact mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : Interaction with GABA-A receptors has been noted in related compounds, suggesting potential sedative effects .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Neuroprotective Agents :
    • A recent study synthesized multiple pyrazolol derivatives and tested their neuroprotective effects in vitro and in vivo. The most promising derivative exhibited significant neuroprotection and antioxidant activity .
  • Pharmacological Evaluation :
    • Research evaluating the pharmacological profiles of tetrahydrocinnoline derivatives indicated their potential as therapeutic agents for CNS disorders due to their ability to modulate neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
NeuroprotectionPyrazolol derivativesSignificant reduction in infarct size; antioxidant properties
AntioxidantSimilar tetrahydrocinnolinesEffective free radical scavenging abilities
Receptor InteractionPiperidine derivativesPotential modulation of GABA-A receptors

Comparison with Similar Compounds

Key Findings and Implications

  • Heterocyclic Substitution: Pyrazine vs. Pyrazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases .
  • Substituent Effects : Polar groups (e.g., carbonyl in BK65958) improve solubility but may reduce bioavailability, while hydrophobic groups (e.g., benzyl in CDFII) enhance membrane targeting .
  • Therapeutic Diversification : Structural analogs demonstrate versatility across antimicrobial, anticancer, and kinase inhibition applications, underscoring the importance of scaffold optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((1-(3-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling of precursor moieties. For example, analogous piperidin-4-yl derivatives are synthesized using tert-butyl carbamate intermediates under anhydrous conditions (e.g., dichloromethane with triethylamine). Key steps include nucleophilic substitution for methoxy group attachment and catalytic hydrogenation for tetrahydrocinnoline ring formation, achieving yields of 59–81% in related compounds. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ matching theoretical values within 0.1 ppm error). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C, identifies connectivity of the piperidine, pyrazine, and tetrahydrocinnoline moieties. For example, distinct peaks for pyrazine protons (~8.3 ppm) and tetrahydrocinnoline methylene groups (~2.5–3.0 ppm) are observed. Infrared (IR) spectroscopy validates functional groups like ether (C-O stretch at ~1100 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Cell viability assays (e.g., MTT or ATP-luminescence) in cancer cell lines assess cytotoxicity. Enzymatic inhibition assays (e.g., kinase activity via ADP-Glo™) screen for target engagement. For antimicrobial potential, microbroth dilution assays against methicillin-resistant S. aureus (MRSA) can be adapted from studies on structurally related piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using SMILES-derived 3D structures identifies binding poses in kinase ATP pockets. Molecular dynamics simulations (GROMACS) assess stability of interactions, such as hydrogen bonding between the pyrazine nitrogen and conserved lysine residues. Free energy calculations (MM/PBSA) quantify binding affinity, validated by experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve discrepancies in bioactivity data across cell-based versus enzymatic assays?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • Cell permeability : Measure intracellular concentration via LC-MS/MS.
  • Metabolic stability : Incubate with liver microsomes to assess degradation.
  • Prodrug modification : Introduce acetyl groups to enhance membrane permeability, as seen in studies on piperidine-based antimicrobials .

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties?

  • Methodological Answer : Systematic substituent variation on the pyrazine and tetrahydrocinnoline rings:

  • Pyrazine modification : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability by reducing cytochrome P450 oxidation.
  • Tetrahydrocinnoline substitution : Methyl groups at position 5 improve solubility (logP reduction by 0.5 units) without compromising target affinity.
  • Piperidine optimization : N-methylation reduces hERG channel liability, as demonstrated in related carboxamide derivatives .

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